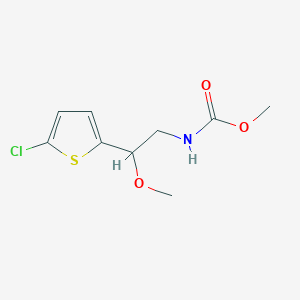

![molecular formula C21H16N6O2S B2373148 N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea CAS No. 1112348-38-5](/img/no-structure.png)

N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

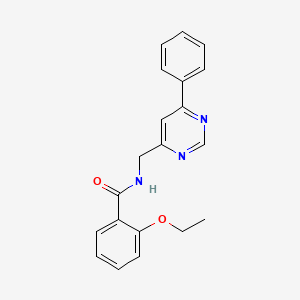

N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea, also known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was initially developed as a potential anticancer drug, but its use has expanded to other areas of research due to its ability to inhibit MAPK signaling.

Aplicaciones Científicas De Investigación

Cytokinin-like Activity and Plant Morphogenesis

Urea derivatives, including N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Research into the structure-activity relationship of urea derivatives has led to the identification of compounds with specific enhancements in adventitious root formation. This class of compounds, including well-known urea cytokinins like forchlorofenuron (CPPU) and thidiazuron (TDZ), plays a crucial role in in vitro plant morphogenesis studies due to their potent cytokinin-like activities, often exceeding those of natural adenine cytokinins (Ricci & Bertoletti, 2009).

Herbicide Activity and Environmental Impact

Phenylurea derivatives, including N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea, have been extensively studied for their herbicidal activity and environmental impact. The mechanism of action often involves inhibition of photosynthesis and can significantly affect soil microbial communities. Long-term application of urea herbicides has been shown to alter the structure and metabolic potential of soil microbial communities, reflecting the environmental footprint of such compounds (El Fantroussi, Verschuere, Verstraete, & Top, 1999).

Anticancer Potential

Investigations into the anticancer properties of urea derivatives have highlighted the potential of compounds like N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea. Certain urea derivatives have been found to possess significant cytotoxic effects on human cancer cell lines, suggesting their utility as potential anticancer agents. This opens up a new avenue for the application of such compounds in medicinal chemistry and oncology (Mustafa, Perveen, & Khan, 2014).

Synthesis and Characterization

The synthesis and characterization of N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea and related compounds are crucial for understanding their properties and applications. Research has focused on developing environmentally friendly synthesis methods that minimize the use of hazardous materials. Innovations in this area contribute to the broader field of green chemistry, making the production of such compounds more sustainable and less harmful to the environment (Bigi, Maggi, & Sartori, 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea involves the reaction of 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)aniline in the presence of a coupling agent to form the intermediate product, followed by the reaction of the intermediate product with urea in the presence of a catalyst to form the final product.", "Starting Materials": ["2-chloro-4-methylaniline", "4-(1H-indol-2-yl)aniline", "coupling agent", "urea", "catalyst"], "Reaction": ["Step 1: React 2-chloro-4-methylaniline with 4-(1H-indol-2-yl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product.", "Step 2: Purify the intermediate product by column chromatography.", "Step 3: React the purified intermediate product with urea in the presence of a catalyst, such as triethylamine, to form the final product, N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea.", "Step 4: Purify the final product by recrystallization." ] } | |

Número CAS |

1112348-38-5 |

Fórmula molecular |

C21H16N6O2S |

Peso molecular |

416.46 |

Nombre IUPAC |

6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16N6O2S/c1-13-7-5-6-10-15(13)19-23-17(29-26-19)12-30-21-24-18-16(11-22-25-18)20(28)27(21)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,25) |

Clave InChI |

RNXTUIKASDTOID-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

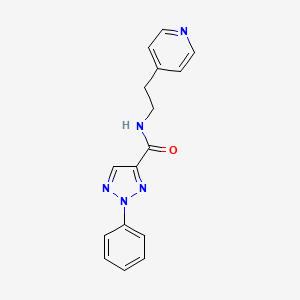

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)

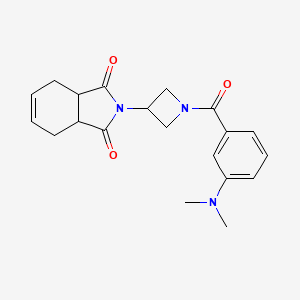

![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)

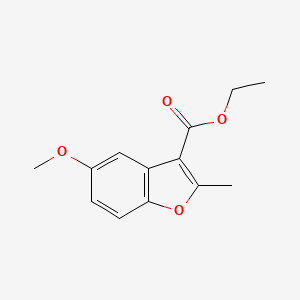

![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)

![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)

![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)